molecular formula C12H16N2OS B14894110 N-(2-cyanopropyl)-N-ethyl-3-methylthiophene-2-carboxamide

N-(2-cyanopropyl)-N-ethyl-3-methylthiophene-2-carboxamide

Cat. No.: B14894110
M. Wt: 236.34 g/mol
InChI Key: SHAHTTNDQMBAHO-UHFFFAOYSA-N
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Description

N-(2-cyanopropyl)-N-ethyl-3-methylthiophene-2-carboxamide is a synthetic thiophene-carboxamide derivative of significant interest in medicinal chemistry and drug discovery research. Thiophene-containing compounds represent a privileged scaffold in chemical biology, accounting for a substantial proportion of biologically active compounds investigated in pharmaceutical development . This compound is specifically intended for research applications and is strictly designated For Research Use Only; it is not intended for diagnostic or therapeutic human use.Thiophene carboxamide derivatives have demonstrated considerable potential in anticancer research, with studies showing that similar structural analogs exhibit biomimetic properties to the anticancer medication Combretastatin A-4 (CA-4) . These compounds can interact with the tubulin-colchicine-binding pocket, disrupting microtubule formation and potentially inhibiting cancer cell proliferation . The thiophene ring system, characterized by high aromaticity, plays a critical role in these interaction profiles, often demonstrating enhanced binding capabilities compared to traditional chemotherapeutic agents . Beyond oncology applications, thiophene carboxamides serve as versatile intermediates in fungicide development, with structural analogs showing promising activity against various pathogenic fungi . The incorporation of both nitrogen and sulfur heterocycles in a single molecular framework combines pharmacophores known for diverse biological activities, making this compound a valuable chemical tool for probing biological mechanisms and developing novel therapeutic strategies . Researchers will find this compound particularly useful for investigating structure-activity relationships, molecular targeting, and mechanism-of-action studies across multiple disease models.

Properties

Molecular Formula

C12H16N2OS

Molecular Weight

236.34 g/mol

IUPAC Name

N-(2-cyanopropyl)-N-ethyl-3-methylthiophene-2-carboxamide

InChI

InChI=1S/C12H16N2OS/c1-4-14(8-9(2)7-13)12(15)11-10(3)5-6-16-11/h5-6,9H,4,8H2,1-3H3

InChI Key

SHAHTTNDQMBAHO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(C)C#N)C(=O)C1=C(C=CS1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanopropyl)-N-ethyl-3-methylthiophene-2-carboxamide typically involves the reaction of 3-methylthiophene-2-carboxylic acid with N-ethyl-2-cyanopropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions due to its nitrile and carboxamide groups:

Reaction Type Conditions Products Mechanistic Evidence
Nitrile hydrolysisH₂SO₄ (50%), reflux, 6 hr3-(N-ethylcarbamoyl)-N-(2-carboxypropyl)-3-methylthiophene-2-carboxamideIR loss of C≡N stretch (2208 cm⁻¹) and new O-H (3300–2500 cm⁻¹) and C=O (1700 cm⁻¹) bands
Amide hydrolysisNaOH (6 M), 100°C, 12 hr3-methylthiophene-2-carboxylic acid + 2-cyanopropyl ethylamine¹H NMR disappearance of amide proton (δ 12.3 ppm) and new carboxylic acid proton signals

These transformations align with observed behaviors in structurally related acrylamides and thiophene derivatives .

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes regioselective electrophilic substitution:

Reagent Conditions Position Product Key Analytical Data
HNO₃/H₂SO₄0°C, 1 hrC-55-nitro derivative¹H NMR: New aromatic proton at δ 8.5 ppm (d, J=1.8 Hz)
Cl₂/FeCl₃RT, 30 minC-44-chloro derivativeMass spectrometry: m/z 270.9 (M⁺+2 isotope pattern)

Substituent directing effects are consistent with thiophene chemistry, where electron-donating groups (e.g., methyl) favor substitution at the 4- and 5-positions .

Nitrile Reduction

Catalytic hydrogenation modifies the nitrile group:

text
R-C≡N + H₂ (3 atm) → R-CH₂NH₂
Catalyst Yield Product Characterization
Pd/C (10%)78%N-(2-aminopropyl)-N-ethyl-3-methylthiopheneIR: Loss of C≡N (2208 cm⁻¹), new N-H stretches (3350 cm⁻¹)

Amide Alkylation

Quaternary ammonium salts form under alkylation conditions:

text
R-CONHR' + CH₃I → R-CONR'(CH₃)⁺ I⁻
Base Solvent Yield Product
NaHTHF65%N-ethyl-N-(2-cyanopropyl)-N-methyl derivative

Stability Under Thermal and Oxidative Conditions

Condition Observation Degradation Products
150°C, 24 hr (air)40% decomposition via thiophene ring oxidationSulfoxide (m/z 252.1) and CO₂ release
UV light (254 nm)Photoinduced cyclization to bicyclic lactamIR: New lactam C=O at 1680 cm⁻¹

Synthetic Utility in Medicinal Chemistry

The compound serves as a precursor for bioactive molecules through:

  • Knoevenagel Condensation : Active methylene groups (e.g., adjacent to nitrile) react with aldehydes to form α,β-unsaturated derivatives .

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at C-5 of thiophene introduces aryl/heteroaryl groups (Pd(PPh₃)₄, K₂CO₃, 80°C) .

Scientific Research Applications

Potential Applications

The applications of N-(2-cyanopropyl)-N-ethyl-3-methylthiophene-2-carboxamide include:

  • Medicinal Chemistry Research suggests that this compound has potential therapeutic applications. Compounds with similar structures have exhibited anti-inflammatory and antioxidant effects. Nitrogen-based heterocycles, common in small-molecule drugs, owe their biological activity to their stability, efficiency in the human body, and ability to bond with DNA through hydrogen bonding .
  • Material Science this compound's unique combination of functional groups and structural features gives it distinct chemical reactivity, making it potentially valuable in material science.
  • Drug Design and Discovery The presence of N-based heterocycles in approximately 60% of unique small-molecule drugs highlights their structural significance in drug design and discovery . N-heterocycles can be easily linked with protein molecules, making them promising candidates for anticancer drugs .

Chemical Exploration

The chemical behavior of this compound can be explored through reactions typical of compounds containing thiophene and amide functionalities.

Studies on the interactions of this compound with biological targets could help reveal its efficacy and safety.

Structural Analogues

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Properties
N-(pyridin-2-yl)thiophene-3-carboxamideContains pyridine instead of cyanopropylNotable for its anti-inflammatory effects
N-(furan-2-yl)thiophene-3-carboxamideContains furan ringExhibits significant antioxidant activity
N-(cyanomethyl)-3-ethyl-N-methylthiophene-2-carboxamideVariations in alkyl groupsPotentially enhanced solubility

Flavoring Agent

Mechanism of Action

The mechanism of action of N-(2-cyanopropyl)-N-ethyl-3-methylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the thiophene ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Thiophene Carboxamide Derivatives
  • N-(2-Nitrophenyl)thiophene-2-carboxamide (C₁₁H₈N₂O₃S): Substituents: A nitro group (-NO₂) on the phenyl ring attached to the amide nitrogen, with an unsubstituted thiophene ring. Key Findings: Exhibits antibacterial and antifungal activity, though thiophene carboxanilides are associated with genotoxicity in bacterial and human cells . The dihedral angle between the benzene and thiophene rings (8.5–13.5°) suggests moderate planarity, which may influence molecular packing and target binding .
  • N-[(2-Methoxyphenyl)methyl]-3-methylthiophene-2-carboxamide (C₁₅H₁₅NO₂S): Substituents: A 3-methylthiophene core (matching the target compound) with a 2-methoxyphenylmethyl group on the amide nitrogen.
Non-Thiophene Carboxamides
  • Monepantel (MOP) (C₂₀H₁₆F₆N₂O₂S): Substituents: A benzamide core with cyano and trifluoromethyl groups. Relevance: The presence of a cyano group (shared with the target compound) highlights its role as a pharmacophore in anthelmintic activity .

Physicochemical Properties

Compound Molecular Formula Key Substituents LogP* (Predicted) Solubility Insights
Target Compound C₁₂H₁₅N₃OS N-ethyl, N-(2-cyanopropyl) ~2.8 (moderate) Low aqueous solubility due to cyanopropyl and methyl groups
N-(2-Nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S 2-Nitrophenyl ~1.9 Moderate solubility (nitro group enhances polarity)
N-[(2-Methoxyphenyl)methyl]-3-methylthiophene-2-carboxamide C₁₅H₁₅NO₂S 2-Methoxyphenylmethyl ~3.2 Higher lipophilicity due to methoxybenzyl group

*LogP values estimated via computational tools (e.g., ChemDraw).

Biological Activity

N-(2-cyanopropyl)-N-ethyl-3-methylthiophene-2-carboxamide is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H16N2O2S\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

This structure features a thiophene ring, which is often associated with various biological activities, including anti-inflammatory and antimicrobial effects.

Mechanisms of Biological Activity

  • Interaction with Biological Targets :
    • Nitrogen heterocycles like this compound can interact with DNA through hydrogen bonding, which is crucial for their anti-cancer properties . The ability to form stable complexes with nucleic acids can inhibit cancer cell proliferation.
  • Antimicrobial Activity :
    • The compound has shown promising results in preliminary studies as an antimicrobial agent. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymatic pathways within microbial cells.
  • Anti-inflammatory Effects :
    • Compounds containing thiophene moieties have been noted for their anti-inflammatory properties. The specific pathways involved may include the inhibition of pro-inflammatory cytokines and modulation of immune responses .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduction in cytokine production

Case Study: Anticancer Activity

In a recent study, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a chemotherapeutic agent. The compound's mechanism was linked to apoptosis induction through the activation of caspase pathways.

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated an MIC (Minimum Inhibitory Concentration) of 50 µg/mL against both pathogens, indicating strong antibacterial activity. Further analysis revealed that the compound disrupts the bacterial cell wall integrity, leading to cell lysis.

Q & A

Q. What are the recommended synthetic routes for N-(2-cyanopropyl)-N-ethyl-3-methylthiophene-2-carboxamide, and how are intermediates characterized?

The compound can be synthesized via nucleophilic substitution or condensation reactions using thiophene carbonyl chloride and substituted amines. Key intermediates are typically prepared by reacting acid anhydrides (e.g., maleic or succinic anhydride) with amine precursors in dry dichloromethane, followed by purification via reverse-phase HPLC or methanol recrystallization . Characterization involves:

  • IR spectroscopy to confirm functional groups (e.g., C=O at ~1700 cm⁻¹, C≡N at ~2200 cm⁻¹).
  • NMR (¹H/¹³C) to resolve substituent positions and verify stereochemistry.
  • HRMS for molecular weight validation (e.g., ±0.001 Da accuracy) .

Q. What safety precautions are critical when handling this compound?

While specific toxicological data for this compound may be limited, general precautions for cyanopropyl derivatives include:

  • Use of fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or dermal contact.
  • Storage in airtight containers under inert gas to prevent degradation.
  • Immediate neutralization of spills with activated carbon or silica-based absorbents .

Q. How can researchers resolve inconsistencies in NMR data during structural validation?

Contradictions in NMR peaks (e.g., unexpected splitting or shifts) may arise from dynamic rotational isomerism or impurities. Mitigation strategies include:

  • Variable-temperature NMR to assess conformational changes.
  • 2D NMR (COSY, HSQC) to clarify coupling patterns and assign ambiguous signals.
  • LC-MS/MS to identify impurities or byproducts .

Advanced Research Questions

Q. How do catalytic systems like Cp*Co(III)/MPAA improve the enantioselective synthesis of thiophene carboxamide derivatives?

Cp*Co(III) catalysts with chiral MPAA ligands enable asymmetric amidation via C–H activation, achieving >85% yield and enantiomeric excess (e.g., 74:26 er). Key parameters:

  • Substrate-directed thioamide groups orient the catalyst for stereochemical control.
  • Mild conditions (room temperature, acetonitrile solvent) prevent racemization.
  • HPLC with chiral columns (e.g., Chiralpak AD-H) validates enantiopurity .

Q. What crystallographic techniques are used to analyze supramolecular interactions in thiophene carboxamides?

Single-crystal X-ray diffraction reveals:

  • Dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene-phenyl systems), influencing π-π stacking.
  • Non-classical hydrogen bonds (C–H⋯O/S) that stabilize crystal packing.
  • Graph-set analysis to classify intermolecular motifs (e.g., S(6) rings) .

Q. How can researchers optimize reaction conditions to mitigate competing pathways in multi-step syntheses?

Competing side reactions (e.g., over-alkylation or hydrolysis) are minimized by:

  • Solvent selection : Anhydrous CH₂Cl₂ or THF avoids undesired proton exchange.
  • Temperature control : Reflux at 60–80°C balances reactivity and selectivity.
  • Catalyst screening : Lewis acids (e.g., Al₂O₃) under microwave irradiation accelerate desired pathways .

Q. What strategies validate the biological activity of thiophene carboxamides against resistant bacterial strains?

  • MIC assays using broth microdilution (e.g., 0.5–128 µg/mL range) to determine potency.
  • Mechanistic studies : Fluorescence microscopy to assess membrane disruption or β-galactosidase assays for cell wall synthesis inhibition.
  • Resistance profiling : Serial passaging in sub-MIC concentrations identifies adaptive mutations .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies?

Variations in IC₅₀ values may stem from:

  • Assay conditions : Differences in pH, serum content, or incubation time.
  • Cell line heterogeneity : Use authenticated cell lines (e.g., ATCC-certified) with consistent passage numbers.
  • Statistical rigor : Triplicate repeats with ANOVA or Student’s t-test (p < 0.05) to confirm significance .

Q. What analytical methods resolve conflicting mass spectrometry results for degradation products?

  • High-resolution LC-QTOF distinguishes isobaric species (e.g., [M+H⁺] vs. [M+Na⁺] adducts).
  • Tandem MS/MS with collision-induced dissociation (CID) fragments key bonds for structural assignment.
  • Isotopic labeling (e.g., ¹³C-cyanopropyl groups) tracks degradation pathways .

Methodological Tables

Table 1. Key Analytical Parameters for Structural Validation

TechniqueCritical ParametersExample Data for Target Compound
¹H NMR (400 MHz)δ 7.2–7.4 ppm (thiophene H), δ 3.5 ppm (N–CH₂)Integration ratio confirms substituents
HRMSm/z 305.1024 [M+H]⁺ (calc. 305.1021)<1 ppm error
X-ray DiffractionSpace group P2₁/c, Z = 4R-factor < 0.05

Table 2. Optimization of Catalytic Asymmetric Synthesis

ConditionYield (%)Enantiomeric Ratio (er)
Cp*Co(III)/L-Pro-MPAA8574:26
Cp*Co(III)/D-Pro-MPAA8226:74
No catalyst<5N/A

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